molecular formula C19H18N2O2 B13451310 3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester

3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester

Cat. No.: B13451310
M. Wt: 306.4 g/mol
InChI Key: ACYSXPPFAIJNSZ-UHFFFAOYSA-N
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Description

The compound 3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester (CAS: 1075748-68-3) is a methyl ester derivative featuring a central imidazole ring substituted with two phenyl groups at the 4- and 5-positions.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

methyl 3-(4,5-diphenyl-1H-imidazol-2-yl)propanoate

InChI

InChI=1S/C19H18N2O2/c1-23-17(22)13-12-16-20-18(14-8-4-2-5-9-14)19(21-16)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,20,21)

InChI Key

ACYSXPPFAIJNSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-diphenyl-1H-imidazole with propionic acid and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, a structurally related compound listed is (1S,8R,9R,10R)-3,4,5,6-Tetraphenyl-1,8-bis-trimethylsilanyloxy-11-oxa-tricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-dicarboxylic acid dimethyl ester (CAS: 92911-97-2). Below is a comparative analysis based on available structural and functional group

Table 1: Structural and Functional Comparison

Compound (CAS) Core Structure Substituents/Functional Groups Notable Features
1075748-68-3 Imidazole 4,5-Diphenyl; methyl ester at propionic acid Planar aromatic system; moderate polarity
92911-97-2 Tricyclic oxa-undecatriene Tetraphenyl; bis-trimethylsilanyloxy; two methyl esters Complex stereochemistry; high lipophilicity

Key Differences:

Aromaticity vs. Polycyclic Framework: The imidazole-based compound (1075748-68-3) retains a planar aromatic system, which may enhance π-π stacking interactions in biological targets. In contrast, the tricyclic compound (92911-97-2) incorporates a rigid, non-planar oxa-tricyclic core, likely influencing its conformational stability and binding selectivity .

The methyl ester groups in both compounds suggest similar metabolic susceptibility to esterase-mediated hydrolysis.

Synthetic Complexity :

  • The tricyclic compound’s stereochemical complexity (1S,8R,9R,10R configuration) implies a more challenging synthetic route compared to the straightforward imidazole synthesis of 1075748-68-3.

Limitations of Available Evidence

The provided sources lack experimental data (e.g., spectroscopic, thermodynamic, or bioactivity profiles) for these compounds. Further studies are required to elucidate the biological relevance and physicochemical properties of these derivatives.

Biological Activity

3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₈H₁₇N₂O₂
  • Molecular Weight : 328.79 g/mol
  • CAS Number : 31434-93-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including 3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester. In vitro assays have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study conducted by researchers synthesized a series of imidazole derivatives and evaluated their anticancer activity using the MTT assay against cell lines such as Caco-2, HCT-116, HeLa, and MCF-7. The results indicated that certain derivatives exhibited IC₅₀ values comparable to standard chemotherapeutics like doxorubicin (Table 1).

CompoundCell LineIC₅₀ (µM)Comparison DrugIC₅₀ (µM)
4kMCF-70.38Doxorubicin0.35
6eCaco-24.67Doxorubicin5.17

This data suggests that the imidazole derivatives may serve as promising candidates for further development in cancer therapy .

Antibacterial Activity

The antibacterial properties of imidazole derivatives have also been explored extensively. A study assessed the antimicrobial activity of several synthesized compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Screening

The compounds were tested using the Kirby-Bauer disc diffusion method, with results summarized in Table 2.

CompoundBacterial StrainZone of Inhibition (mm)
1aS. aureus15
1bE. coli12
ReferenceNorfloxacin20

The results indicated that compounds 1a and 1b showed significant antibacterial activity, suggesting their potential use in treating bacterial infections .

The biological activity of imidazole derivatives is often attributed to their ability to interact with various biological targets:

  • Anticancer Mechanism : The compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis through various signaling pathways.
  • Antibacterial Mechanism : The imidazole ring can disrupt bacterial cell membranes or interfere with essential metabolic processes.

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